1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
Description
Properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-26-20)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJDFMUYQAVPKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the thiazepane ring, which is then functionalized with a chlorophenyl groupSpecific reagents and catalysts, such as palladium or platinum-based catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds with potential therapeutic effects.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Insights
Substituent Effects on Reactivity and Binding: The 2-chlorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-chlorophenyl isomer in . Replacement of the chlorophenyl group with thiophen-2-yl (as in ) introduces a sulfur-rich heteroaromatic system, which could enhance π-π stacking interactions but reduce halogen bonding efficacy. The sulfone group in this analog increases polarity, likely improving aqueous solubility .
Core Heterocycle Modifications :
- The indole -containing analog replaces the phenylbutanedione with a planar aromatic indole system. Indole derivatives are frequently associated with serotonin receptor modulation or kinase inhibition, suggesting divergent therapeutic pathways compared to the target compound’s ketone-rich structure .
- The dihydrodioxin -based compound eliminates the thiazepane ring entirely, prioritizing a fused oxygenated ring. Its role as a WNT pathway activator highlights how structural simplification can redirect biological activity toward specific signaling pathways .
Thermodynamic and Synthetic Considerations :
- The absence of melting/boiling point data for most analogs (e.g., ) complicates direct thermodynamic comparisons. However, molecular weight trends suggest that the target compound (397.9 g/mol) occupies a mid-range position, balancing lipophilicity and synthetic feasibility.
Biological Activity
The compound 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione , a thiazepane derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 446.0 g/mol. The structure features a thiazepane ring , a chlorophenyl group , and a butanedione moiety , which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClNO3S |
| Molecular Weight | 446.0 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to anticancer effects.
- Receptor Interaction : It can bind to specific receptors, altering their activity and resulting in various biological effects.
- Antimicrobial Activity : Thiazepane derivatives have shown promise in exhibiting antimicrobial properties against various pathogens.
Biological Activity Overview
Research indicates that the compound exhibits several pharmacological properties:
Anticancer Properties
Studies suggest that compounds with similar structures have demonstrated anticancer activity by inhibiting cell proliferation. For instance, related thiazepane derivatives have been shown to inhibit tumor growth in vitro.
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Related compounds have exhibited effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. For example, an IC50 value of 2.14 µM was reported for a structurally similar compound against urease, indicating significant enzyme inhibition potential.
Neuroprotective Effects
Emerging research suggests that the compound may act as an alpha-7 nicotinic acetylcholine receptor (α7 nAChR) modulator. This property implies potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease dementia.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A recent study evaluated the anticancer effects of thiazepane derivatives, including the target compound. Results indicated significant inhibition of cancer cell lines with IC50 values ranging from 5 to 15 µM depending on the specific derivative used.
-
Antimicrobial Efficacy :
- Research conducted on related thiazepane compounds demonstrated promising antibacterial activity against E. coli and Staphylococcus aureus, suggesting that the target compound may exhibit similar properties.
-
Neuroprotective Research :
- A study focused on α7 nAChR modulation revealed that certain thiazepane derivatives can enhance cognitive function in animal models, indicating potential for treating cognitive impairments associated with neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione, and how can regioselectivity be ensured during synthesis?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including cyclization of thiazepane intermediates and ketone functionalization. Regioselectivity can be achieved using steric and electronic directing groups. For example, the use of sodium borohydride (NaBH4) for selective reduction of ketones or thiourea-mediated cyclization (as seen in analogous thiaselenin derivatives) ensures controlled ring formation . NMR monitoring (e.g., , ) at each step is critical to confirm intermediate structures and purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR are essential for verifying the thiazepane ring and phenyl substituents. NMR (if selenium analogs are synthesized) can resolve sulfur/selenium hybridization in heterocycles .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or byproducts.
- HPLC: Ascentis® Express Phenyl-Hexyl columns (C18 phases) optimize separation of polar intermediates, with UV detection at 254 nm for aromatic moieties .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with neurotransmitter receptors, and what experimental validation is required?
Methodological Answer:
- In Silico Modeling: Quantum chemical calculations (e.g., density functional theory, DFT) predict binding affinities to GABA receptors, leveraging structural analogs like benzodiazepines . Molecular docking (AutoDock Vina) identifies key interactions (e.g., halogen bonding via the 2-chlorophenyl group).
- Experimental Validation: Radioligand displacement assays using -flunitrazepam in neuronal membranes quantify competitive binding. Discrepancies between computational and experimental data may arise from solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) simulations .
Q. How should researchers address contradictions in pharmacological data, such as conflicting IC50_{50}50 values across assays?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentrations). For example, variations in chloride ion concentration significantly affect GABA receptor ligand binding .
- Data Triangulation: Cross-validate results using orthogonal methods (e.g., electrophysiology for ion channel modulation vs. calcium flux assays). Statistical design of experiments (DoE) minimizes confounding variables .
Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?
Methodological Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability.
- Isotope Labeling: Use -labeled analogs for in vivo metabolic tracing via LC-MS/MS.
- Enzymatic Assays: Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450 oxidation sites). Structural modifications (e.g., fluorination at vulnerable positions) improve stability .
Data Analysis and Experimental Design
Q. How can researchers apply statistical design of experiments (DoE) to optimize reaction yields?
Methodological Answer:
- Factorial Design: Use a 2 factorial approach to test variables (temperature, catalyst loading, solvent polarity). For example, reaction path search methods (ICReDD’s computational-experimental feedback loop) reduce trial-and-error inefficiencies .
- Response Surface Methodology (RSM): Model non-linear relationships between variables. Central composite designs (CCD) identify optimal conditions (e.g., 80°C, 1.2 eq. catalyst) for maximum yield .
Q. What analytical workflows resolve structural ambiguities in crystallography or NMR data?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with heavy atoms (e.g., selenomethionine derivatives) for phase resolution. Compare with analogous structures (e.g., 1,4-bis(4-chlorophenyl) diones) to validate bond lengths and angles .
- Dynamic NMR: Variable-temperature NMR detects conformational flexibility in the thiazepane ring, explaining split signals in spectra .
Mechanistic and Theoretical Questions
Q. What mechanistic insights explain the compound’s potential neurotoxicity or off-target effects?
Methodological Answer:
- Reactive Oxygen Species (ROS) Assays: Measure ROS generation in neuronal cultures using fluorescent probes (e.g., DCFH-DA).
- Off-Target Screening: Profile against kinase or cytochrome P450 panels (Eurofins Cerep) to identify unintended interactions. Molecular dynamics (MD) simulations predict allosteric modulation risks .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
